

Application Note & Protocols: Quantitative Analysis of 2-(Benzylamino)-3-hydroxypropanoic Acid

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Compound of Interest

Compound Name: 2-(Benzylamino)-3-hydroxypropanoic acid

Cat. No.: B179881

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the quantitative analysis of **2-(Benzylamino)-3-hydroxypropanoic acid** (CAS: 106910-77-4 for the R-enantiomer), a key chiral building block and amino acid derivative.^{[1][2]} We present two robust, validated analytical methods: a widely applicable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This guide is designed to provide both the procedural steps and the scientific rationale behind them, ensuring technical accuracy and methodological reproducibility.

Introduction and Scientific Rationale

2-(Benzylamino)-3-hydroxypropanoic acid is a synthetic amino acid derivative of significant interest in medicinal chemistry and asymmetric synthesis.^[1] Its structure, featuring a chiral center, a secondary amine, a hydroxyl group, and a carboxylic acid, makes it a versatile precursor for complex pharmaceutical agents.^[1] Accurate quantification is paramount for pharmacokinetic studies, process optimization, quality control of raw materials, and stability testing.

The analytical challenge lies in the molecule's polarity and, for UV-based methods, its relatively weak chromophore. Furthermore, as a chiral compound, the ability to separate and quantify individual enantiomers is often a critical requirement in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3][4]

This guide addresses these challenges by presenting two complementary analytical strategies.

- RP-HPLC with Pre-Column Derivatization: A robust and accessible method suitable for routine quality control and quantification in simpler matrices. Derivatization is employed to enhance chromatographic retention and UV detectability.
- LC-MS/MS: The gold standard for bioanalysis and trace-level quantification in complex biological matrices due to its superior sensitivity and selectivity.[5]

Both methods are presented with detailed protocols and validation guidelines that align with the principles outlined by the International Conference on Harmonisation (ICH).[6]

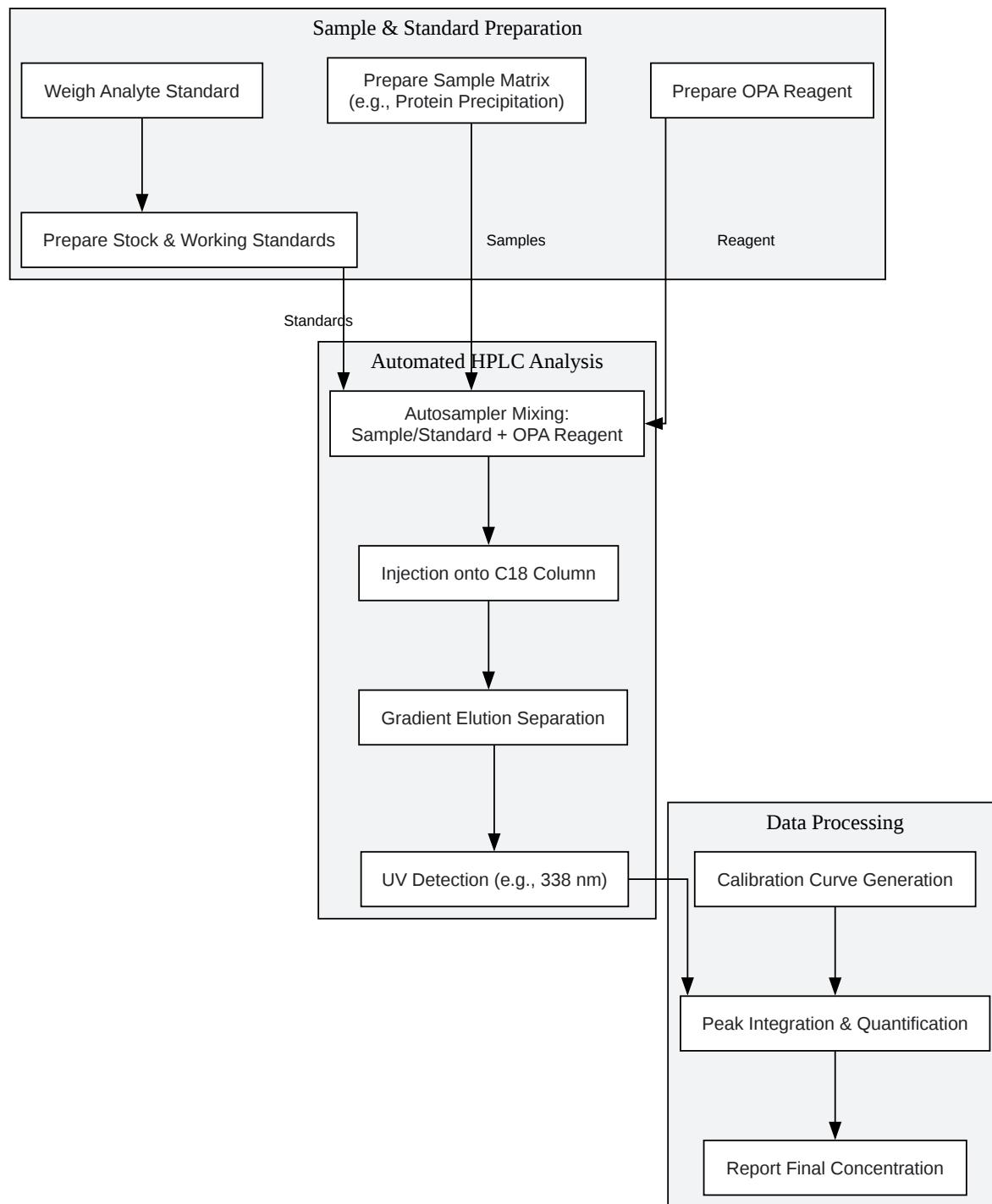
Method 1: RP-HPLC with Pre-Column OPA Derivatization and UV Detection

This method leverages the reaction of the primary or secondary amine of the analyte with *o*-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative. This pre-column derivatization is often automated in modern HPLC autosamplers, ensuring high precision and reproducibility.[7][8]

Principle and Causality

- Derivatization: The OPA reagent reacts with the secondary amine of **2-(benzylamino)-3-hydroxypropanoic acid** in the presence of a thiol (e.g., N-acetyl-L-cysteine) to form a stable derivative. This step is critical as it attaches a strong chromophore to the analyte, significantly enhancing its molar absorptivity for UV detection and improving its retention on a reversed-phase column.
- Chromatography: The resulting, more hydrophobic derivative is separated on a C18 stationary phase. An acidic mobile phase is used to ensure the protonation of any residual acidic groups, leading to sharp, symmetrical peaks.[9] Gradient elution allows for the effective separation of the analyte from matrix components and reagent peaks.

Experimental Workflow: HPLC-UV Method



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Caption: Automated workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV

2.3.1. Reagents and Materials

- **2-(Benzylamino)-3-hydroxypropanoic acid** reference standard ($\geq 97\%$ purity)[2][10]
- Acetonitrile (ACN), HPLC Grade
- Methanol (MeOH), HPLC Grade
- Water, HPLC Grade or $18.2\text{ M}\Omega\cdot\text{cm}$
- Formic Acid (FA), LC-MS Grade
- o-Phthalaldehyde (OPA)
- N-acetyl-L-cysteine (NAC)
- Boric Acid
- Sodium Hydroxide (for pH adjustment)

2.3.2. Solution Preparation

- Mobile Phase A (MPA): 0.1% Formic Acid in Water.
- Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
- Borate Buffer (0.4 M, pH 9.5): Dissolve boric acid in water, adjust pH to 9.5 with concentrated NaOH, and bring to final volume.
- OPA/NAC Reagent: Dissolve OPA in methanol, add NAC, and then mix with the borate buffer. This solution should be prepared fresh daily and protected from light.
- Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve **2-(Benzylamino)-3-hydroxypropanoic acid** in 50:50 Methanol:Water.

- Calibration Standards: Prepare a series of calibration standards (e.g., 1-200 µg/mL) by serially diluting the stock solution with the appropriate sample diluent (e.g., water or blank matrix).

2.3.3. Sample Preparation (from a biological matrix, e.g., plasma)

- To 100 µL of plasma, add 300 µL of ice-cold Methanol to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for analysis.

2.3.4. HPLC Conditions

- Instrument: HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Column Temperature: 35°C.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: 338 nm.
- Autosampler Derivatization Program:
 - Aspirate 10 µL of OPA/NAC reagent.
 - Aspirate 10 µL of sample/standard.
 - Mix in a loop or needle for 2 minutes.
 - Inject the mixture.
- Gradient Elution:

Time (min)	% Mobile Phase B (ACN)
0.0	20
15.0	70
16.0	95
18.0	95
18.1	20

| 22.0 | 20 |

Method Validation Summary

The method should be validated according to ICH guidelines to ensure its suitability.[6][11]

Parameter	Typical Acceptance Criteria	Example Result
Linearity (r^2)	≥ 0.995	0.9992
Range	1 - 200 $\mu\text{g/mL}$	Confirmed
Accuracy (% Recovery)	85 - 115%	98.5 - 103.2%
Precision (% RSD)	Intra-day: $\leq 5\%$; Inter-day: $\leq 10\%$	Intra: 2.1%; Inter: 4.5%
Limit of Detection (LOD)	$\text{S/N} \geq 3$	0.3 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	$\text{S/N} \geq 10$; Precision $\leq 20\%$	1.0 $\mu\text{g/mL}$

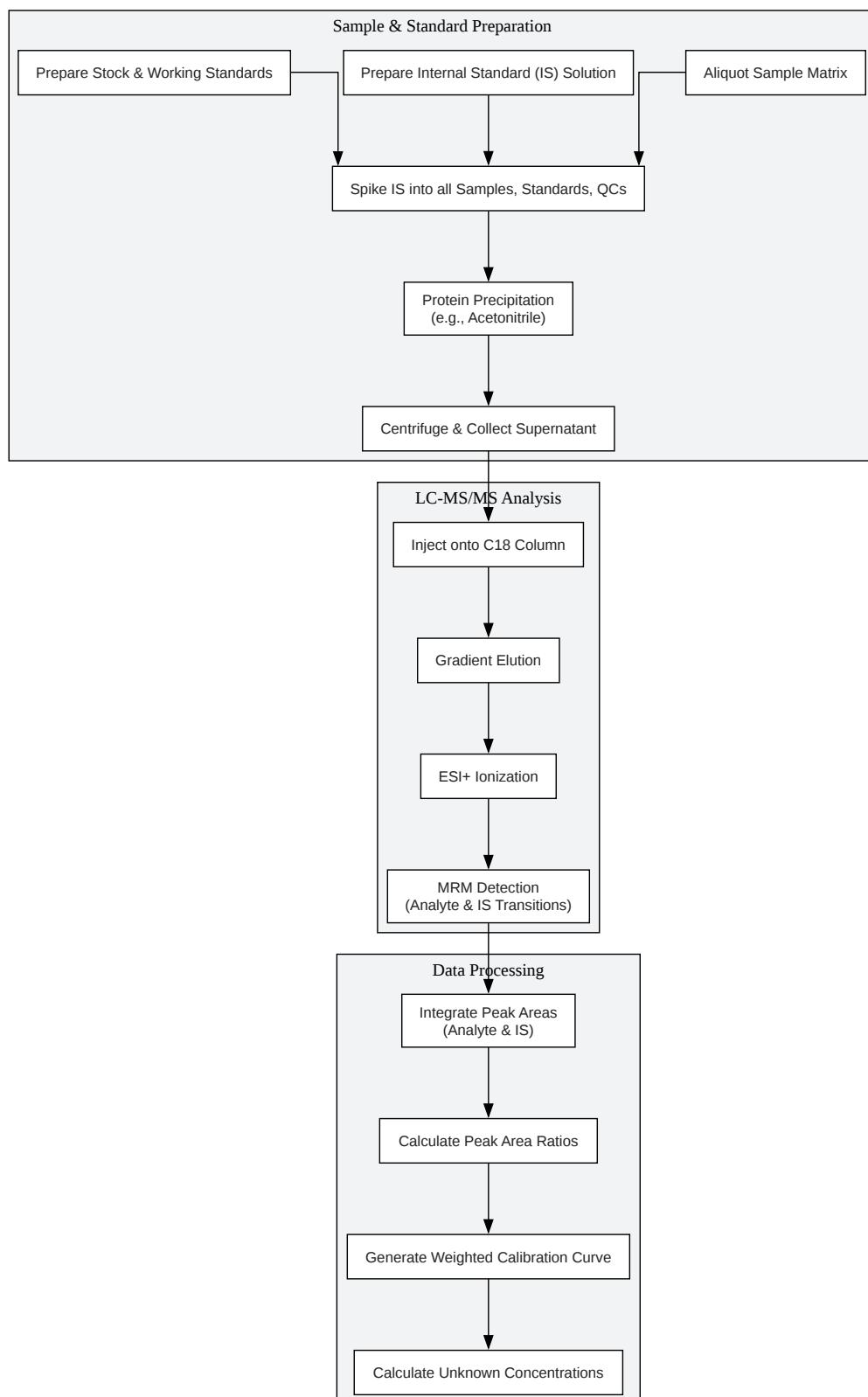
Method 2: LC-MS/MS for High-Sensitivity Quantification

This method is ideal for quantifying **2-(benzylamino)-3-hydroxypropanoic acid** in complex biological matrices where high sensitivity and specificity are required. It avoids the need for derivatization, simplifying sample preparation.[5][12]

Principle and Causality

- Chromatography: A C18 column provides retention for the analyte. The use of an acidic mobile phase protonates the analyte, making it suitable for positive mode electrospray ionization (ESI).
- Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
 - Q1 (Precursor Ion Selection): The first quadrupole isolates the protonated molecular ion $[M+H]^+$ of the analyte (m/z 196.1).
 - Q2 (Collision Cell): The isolated ion is fragmented by collision with an inert gas (e.g., argon).
 - Q3 (Product Ion Selection): The third quadrupole isolates a specific, stable fragment ion (product ion), which is then detected.
- Internal Standard (IS): A stable isotope-labeled (SIL) version of the analyte (e.g., D5-benzyl-2-(amino)-3-hydroxypropanoic acid) is the ideal IS. It co-elutes and experiences identical ionization effects, correcting for matrix suppression and variability in sample preparation, thereby ensuring the highest accuracy.^[5]

Experimental Workflow: LC-MS/MS Method

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Caption: Workflow for high-sensitivity LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS

3.3.1. Reagents and Materials

- As per HPLC method, but with LC-MS grade solvents and additives.
- Stable Isotope-Labeled Internal Standard (e.g., D5-benzyl-2-(amino)-3-hydroxypropanoic acid), if available. If not, a structurally similar compound may be used, but requires careful validation.

3.3.2. Solution Preparation

- Mobile Phase A (MPA): 0.1% Formic Acid in Water.
- Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.
- Standard Stock Solution (1 mg/mL): As per HPLC method.
- Internal Standard Stock Solution (1 mg/mL): Prepared similarly. A working IS solution (e.g., 100 ng/mL) is prepared for spiking into samples.
- Calibration Standards: Prepared by serially diluting the stock solution and spiking with the working IS solution to a constant final concentration.

3.3.3. Sample Preparation

- To 50 μ L of sample (plasma, urine, etc.), add 10 μ L of working IS solution.
- Add 200 μ L of ice-cold Acetonitrile containing 0.1% Formic Acid.
- Vortex for 1 minute.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for injection.

3.3.4. LC-MS/MS Conditions

- Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
- Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 μ m particle size).
- Column Temperature: 40°C.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Gradient Elution:

Time (min)	% Mobile Phase B (ACN)
0.0	5
0.5	5
4.0	95
5.0	95
5.1	5

| 7.0 | 5 |

- Mass Spectrometer Settings (Example):
 - Ionization Mode: Electrospray Ionization (ESI), Positive
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - MRM Transitions:

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell (ms)	CE (eV)
Analyte	196.1	106.1 (benzyl fragment)	50	15
Analyte (confirming)	196.1	77.1 (phenyl fragment)	50	25

| IS (D5-benzyl) | 201.1 | 111.1 (D5-benzyl fragment) | 50 | 15 |

Method Validation Summary

Parameter	Typical Acceptance Criteria	Example Result
Linearity (r^2)	≥ 0.995 (weighted $1/x^2$)	0.9985
Range	0.5 - 500 ng/mL	Confirmed
Accuracy (% Recovery)	85 - 115% (80-120% at LLOQ)	95.1 - 106.7%
Precision (% RSD)	$\leq 15\%$ ($\leq 20\%$ at LLOQ)	Intra: 4.8%; Inter: 7.2%
Limit of Quantification (LLOQ)	S/N ≥ 10 ; Accuracy & Precision criteria met	0.5 ng/mL
Matrix Effect	IS-normalized factor between 0.85-1.15	0.96 - 1.08

Special Consideration: Chiral Separation

For stereoselective studies, separating the (R) and (S) enantiomers is essential. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system.[3][13]

- Principle: CSPs contain a chiral selector (e.g., polysaccharide derivatives like cellulose or amylose) immobilized on the silica support. The enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector, which have different interaction energies, leading to different retention times and thus separation.[4]

- Example Protocol Modification (for HPLC):
 - Column: Chiral Stationary Phase Column (e.g., Chiraldapak IA, IB, or IG).
 - Mobile Phase: Typically a non-polar mobile phase like Hexane/Isopropanol/Trifluoroacetic acid is used in normal-phase mode, or a specialized mobile phase for reversed-phase chiral columns. The exact conditions must be screened and optimized for the specific analyte and column.
 - Detection: UV or MS detection can be used.

Conclusion

The choice between the RP-HPLC-UV and LC-MS/MS methods depends on the specific application. The HPLC method offers robustness and accessibility for quality control and assays in less complex matrices. The LC-MS/MS method provides the high sensitivity and specificity required for demanding bioanalytical applications, such as pharmacokinetic profiling in pre-clinical and clinical studies. For stereospecific quantification, the implementation of a chiral separation step is mandatory. The protocols and validation frameworks provided herein serve as a comprehensive starting point for developing reliable and accurate quantitative methods for **2-(Benzylamino)-3-hydroxypropanoic acid**.

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